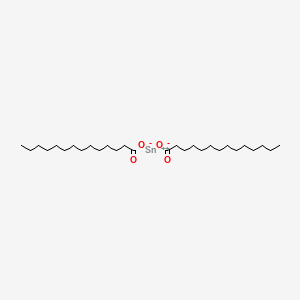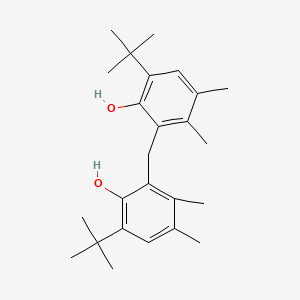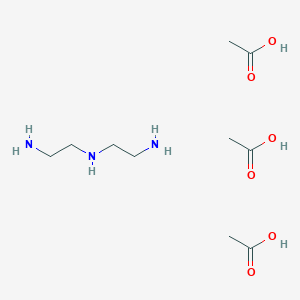
Tin(2+) myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(2+) myristate, also known as bis(tetradecanoic acid)tin(II) salt, is an organotin compound with the chemical formula C28H54O4Sn. It is a coordination complex where tin(II) is bonded to two myristate (tetradecanoate) anions. This compound is primarily used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin(2+) myristate can be synthesized through the reaction of tin(II) chloride with myristic acid in the presence of a base. The general reaction is as follows:
SnCl2+2C13H27COOH→Sn(C13H27COO)2+2HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:
Dissolution of Tin(II) Chloride: Tin(II) chloride is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Myristic Acid: Myristic acid is added to the solution, and the mixture is stirred to ensure complete reaction.
Neutralization: A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.
Precipitation and Filtration: The resulting this compound precipitates out of the solution and is collected by filtration.
Purification: The crude product is purified by recrystallization or other suitable methods to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tin(IV) compounds.
Reduction: It can be reduced back to elemental tin under certain conditions.
Substitution: The myristate ligands can be substituted with other carboxylate ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Carboxylic acids or their salts can be used to substitute the myristate ligands.
Major Products Formed:
Oxidation: Tin(IV) myristate or other tin(IV) compounds.
Reduction: Elemental tin.
Substitution: Tin(2+) carboxylates with different carboxylate ligands.
Chemistry:
Catalysis: this compound is used as a catalyst in various organic reactions, including esterification and transesterification.
Stabilization: It acts as a stabilizer in the production of PVC, enhancing its thermal stability.
Biology and Medicine:
Antimicrobial Properties: Organotin compounds, including this compound, have shown antimicrobial activity and are studied for potential use in medical applications.
Industry:
Plastic Manufacturing: Used as a heat stabilizer in the production of PVC and other polymers.
Coatings and Paints: Employed in the formulation of coatings and paints to improve their durability and resistance to degradation.
Mecanismo De Acción
The mechanism by which tin(2+) myristate exerts its effects is primarily through its coordination chemistry. The tin(II) ion forms stable complexes with carboxylate ligands, which can stabilize reactive intermediates in catalytic processes. In PVC stabilization, this compound inhibits the dehydrochlorination of PVC by scavenging hydrogen chloride and preventing the formation of conjugated polyenes, which are responsible for the discoloration and degradation of PVC.
Comparación Con Compuestos Similares
- Dimethyltin dineodecanoate
- Dibutyltin dineodecanoate
- Dioctyltin dineodecanoate
Comparison:
- Thermal Stability: Tin(2+) myristate provides excellent thermal stability in PVC, similar to other organotin compounds like dimethyltin dineodecanoate and dibutyltin dineodecanoate.
- Catalytic Activity: The catalytic activity of this compound is comparable to other organotin compounds, but its specific reactivity can vary based on the nature of the carboxylate ligands.
- Environmental Impact: Organotin compounds, including this compound, are being gradually replaced by more eco-friendly alternatives due to concerns about their toxicity and environmental impact.
Propiedades
Número CAS |
85392-76-3 |
|---|---|
Fórmula molecular |
C28H54O4Sn |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
tetradecanoate;tin(2+) |
InChI |
InChI=1S/2C14H28O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
Clave InChI |
FSMKMWWGFZFPOZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Sn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)

![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)


![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)





![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


